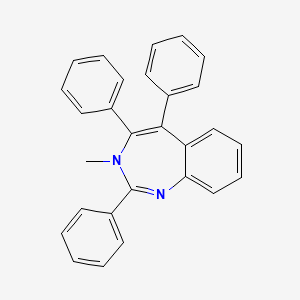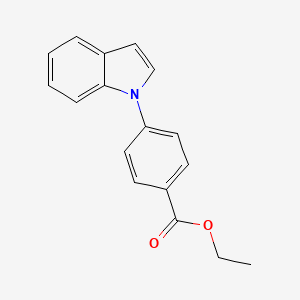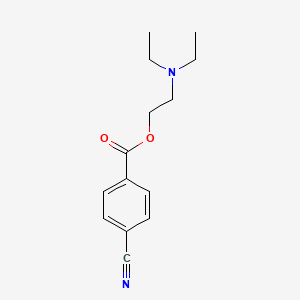
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate is a quaternary ammonium salt with a unique structure that includes a quinuclidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate typically involves the quaternization of 3-(Methoxycarbonyl)quinuclidine with methyl iodide, followed by ion exchange with sodium hydrogensulfate to yield the desired hydrogensulfate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate can undergo various chemical reactions, including:
Nucleophilic Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles replace the methyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the quinuclidine core, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives of the original compound.
Hydrolysis: The major product is 3-(Carboxy)quinuclidin-1-ium hydrogensulfate.
Oxidation: The primary product is the N-oxide derivative of the quinuclidine core.
科学的研究の応用
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex quinuclidine derivatives.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Catalysis: It can be used as a phase-transfer catalyst in various organic reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate involves its interaction with molecular targets such as enzymes and receptors. The quinuclidine core can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
3-(Methoxycarbonyl)quinuclidine: Lacks the quaternary ammonium group, making it less reactive in nucleophilic substitution reactions.
1-Methylquinuclidin-1-ium iodide: Similar structure but different counterion, which can affect solubility and reactivity.
Quinuclidine: The parent compound, which lacks the methoxycarbonyl and quaternary ammonium groups.
Uniqueness
3-(Methoxycarbonyl)-1-methylquinuclidin-1-ium hydrogensulfate is unique due to its combination of a quinuclidine core with a methoxycarbonyl group and a quaternary ammonium ion. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
624726-34-7 |
|---|---|
分子式 |
C10H19NO6S |
分子量 |
281.33 g/mol |
IUPAC名 |
hydrogen sulfate;methyl 1-methyl-1-azoniabicyclo[2.2.2]octane-3-carboxylate |
InChI |
InChI=1S/C10H18NO2.H2O4S/c1-11-5-3-8(4-6-11)9(7-11)10(12)13-2;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
ULVFSYPLVDJOGQ-UHFFFAOYSA-M |
正規SMILES |
C[N+]12CCC(CC1)C(C2)C(=O)OC.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


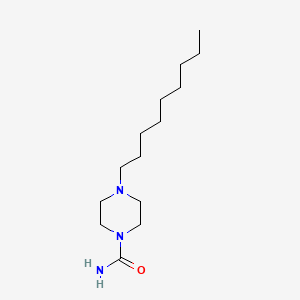
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)

![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
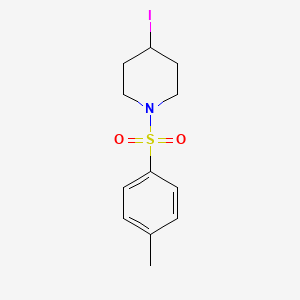
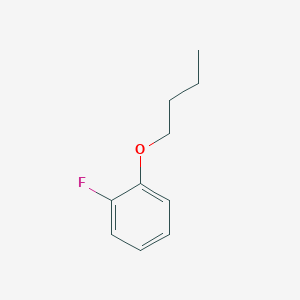
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
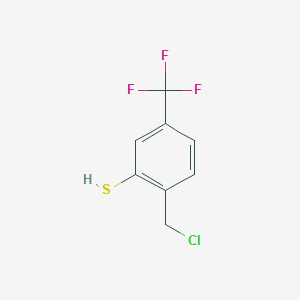

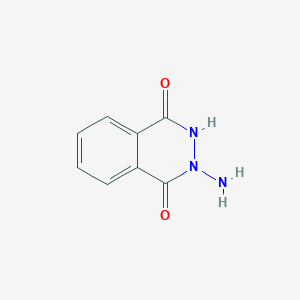
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
